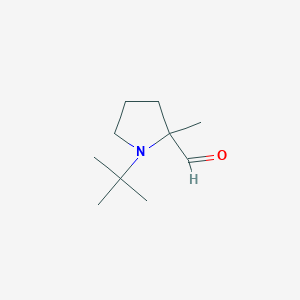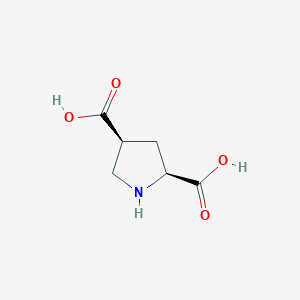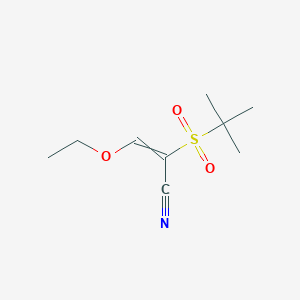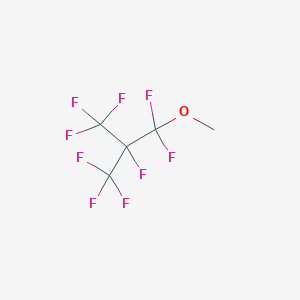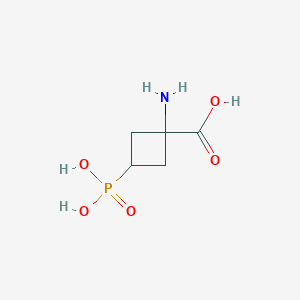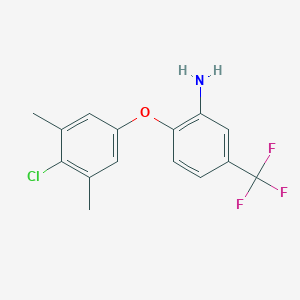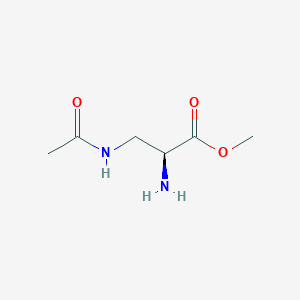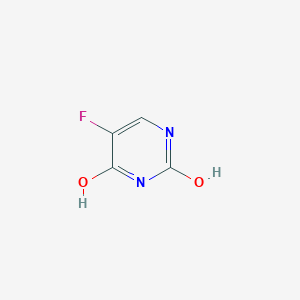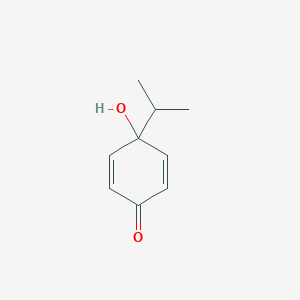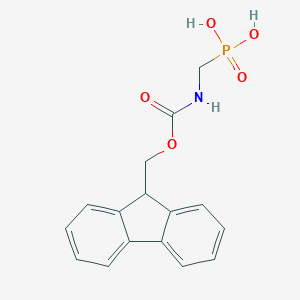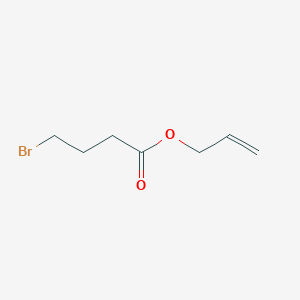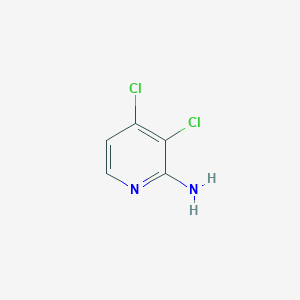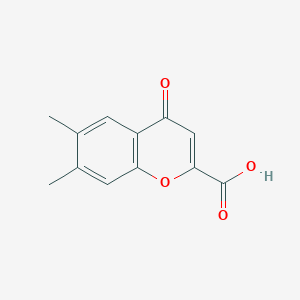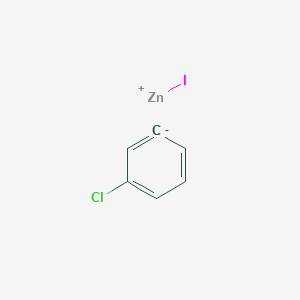
3-Chlorophenylzinc iodide
説明
3-Chlorophenylzinc iodide is a chemical compound with the linear formula ClC6H4ZnI . It has a molecular weight of 303.84 .
Molecular Structure Analysis
The molecular structure of 3-Chlorophenylzinc iodide can be represented by the SMILES string Clc1cccc([Zn]I)c1 . This indicates that the molecule consists of a phenyl ring (C6H4) with a chlorine (Cl) substituent, and a zinc iodide (ZnI) group attached to the phenyl ring .
Physical And Chemical Properties Analysis
3-Chlorophenylzinc iodide has a density of 1.032 g/mL at 25 °C . It is typically stored at a temperature between 2-8°C . The compound is highly reactive and should be handled with care.
科学的研究の応用
Organometallic Reagents Preparation : A study by Rieke, Kim, and Wu (1997) discusses the generation of organometallic reagents, such as 3-Thienylzinc and 3-thienylmagnesium iodides, through oxidative addition reactions. These reagents undergo coupling reactions with various electrophiles, which could be analogous to the reactions involving 3-Chlorophenylzinc iodide (Rieke, Kim, & Wu, 1997).
Synthesis of Keto Esters : Tamaru et al. (1985) generated 2-Carboethoxyethylzinc iodide and 3-carboethoxypropylzinc iodide for the palladium-catalyzed synthesis of gamma- and delta-keto esters. This demonstrates the utility of zinc iodide compounds in organic synthesis, possibly applicable to 3-Chlorophenylzinc iodide (Tamaru et al., 1985).
Reactive Iodine in the Environment : A study by Mahajan et al. (2012) explored the distribution of reactive iodine in the Eastern Pacific, indicating the environmental impact and behavior of iodine-containing compounds. This could provide context for the environmental aspects of 3-Chlorophenylzinc iodide (Mahajan et al., 2012).
Semiconducting Tin and Lead Iodide Perovskites : Stoumpos, Malliakas, and Kanatzidis (2013) reported on the preparation and properties of hybrid metal iodide perovskites. This research can be insightful for understanding the properties of iodide compounds similar to 3-Chlorophenylzinc iodide (Stoumpos, Malliakas, & Kanatzidis, 2013).
Atmospheric Photolysis of Iodides : Rattigan, Shallcross, and Cox (1997) measured the UV absorption cross-sections of various iodides, including methyl iodide and ethyl iodide. Their research on atmospheric photolysis rates of iodides could be relevant to understanding the behavior of 3-Chlorophenylzinc iodide in similar conditions (Rattigan, Shallcross, & Cox, 1997).
Safety And Hazards
特性
IUPAC Name |
chlorobenzene;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBABHOYRCMRVLP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Cl.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenylzinc iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



